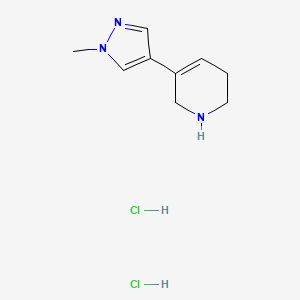

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLPVKVZWKQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using a multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system.

Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through cyclization reactions involving appropriate precursors under specific conditions.

Combination of the Rings: The pyrazole and tetrahydropyridine rings are then fused together through a series of chemical reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Various nucleophiles and electrophiles under appropriate conditions, often involving catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the most notable applications of this compound is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has therapeutic implications in treating autoimmune diseases and certain cancers.

- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibited potent inhibitory activity against DHODH. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced the inhibitory effect, suggesting a pathway for developing more effective DHODH inhibitors .

Antimicrobial Activity

Research has also explored the antimicrobial properties of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride. Studies have shown that this compound exhibits activity against various bacterial strains.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

This table summarizes findings from disc diffusion assays that highlight the compound's potential as an antimicrobial agent .

Neuroprotective Effects

Recent investigations have indicated potential neuroprotective effects of this compound. Research suggests that it may mitigate neuronal damage through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Neurotoxic Tetrahydropyridine Derivatives: MPTP

Compound : 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

Key Differences :

- Substituent : MPTP has a phenyl group at the 4-position, whereas the target compound features a 1-methylpyrazole group at the 5-position.

- Biological Activity : MPTP is metabolized to MPP+, a neurotoxin that destroys dopaminergic neurons, leading to Parkinsonian symptoms. This neurotoxicity is attributed to the phenyl group’s role in facilitating mitochondrial complex I inhibition .

- Safety Profile : The substitution of phenyl with pyrazole in the target compound likely reduces neurotoxic risk, as pyrazole derivatives are less prone to forming toxic metabolites like MPP+.

Table 1: Structural and Functional Comparison with MPTP

Fluorophenyl-Substituted Analogs: Paroxetine Impurity

Compound : 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

Key Differences :

- Substituent : A para-fluorophenyl group replaces the pyrazole in the target compound.

- Analytical Behavior : Chromatographic studies show this analog has a relative retention time (RRT) of 0.6 compared to paroxetine (RRT = 1.0), indicating distinct polarity due to fluorine’s electronegativity .

- Pharmaceutical Relevance : The fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, a property shared with antidepressants like paroxetine. The pyrazole group in the target compound may offer improved solubility while retaining moderate lipophilicity.

Table 2: Physicochemical Properties

Phenyl-Tetrahydropyridine Derivatives

Compound : 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Key Differences :

- Substituent Position : A phenyl group at the 4-position vs. pyrazole at the 5-position.

- Applications : Phenyl-substituted analogs are used in organic synthesis and as intermediates for pharmaceuticals. The pyrazole variant’s nitrogen-rich structure may improve binding to metal ions or enzymes, expanding its utility in catalysis or medicinal chemistry .

Research Implications and Gaps

- Neurotoxicity : Unlike MPTP, the target compound’s pyrazole group may mitigate neurotoxic risks, but in vivo studies are needed to confirm this hypothesis.

- Therapeutic Potential: Structural parallels to fluorophenyl analogs suggest possible CNS applications, though receptor affinity data are lacking.

- Analytical Methods : Chromatographic protocols for paroxetine impurities () could be adapted for purity assessment of the target compound.

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 220.12 g/mol

The structure consists of a tetrahydropyridine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .

In a comparative study, this compound exhibited promising cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of this compound with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a potential for synergistic therapeutic strategies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α in various models. This suggests that this compound may possess similar anti-inflammatory properties .

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various pathogens. In vitro assays demonstrated that this compound showed moderate to strong inhibition against certain bacterial strains. The mechanism appears to involve disruption of cellular integrity and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or the tetrahydropyridine structure can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C-4 | Increased affinity for target kinases |

| Presence of halogens | Enhanced cytotoxicity |

| Alterations in ring size | Variability in bioavailability |

This table summarizes key findings from SAR studies that guide future synthetic efforts to improve efficacy.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effect of this compound on MDA-MB-231 cells. The compound was administered in varying concentrations alongside doxorubicin. Results indicated a significant reduction in cell viability compared to doxorubicin alone, highlighting its potential as an adjunct therapy in breast cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a marked decrease in NO production and TNF-α levels. These findings suggest that it may serve as a promising candidate for developing new anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole and tetrahydropyridine intermediates. For example, refluxing precursors in ethanol followed by recrystallization from a DMF-EtOH (1:1) mixture is a common purification step. Key intermediates like pyrazol-4-yl derivatives are often alkylated or cyclized under controlled conditions to form the tetrahydropyridine core . Characterization of intermediates (e.g., melting points, spectral data) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups like C=N or N-H stretches. For dihydrochloride salts, elemental analysis (C, H, N, Cl) and X-ray crystallography (if crystalline) provide additional validation .

Q. What are the optimal storage conditions to ensure the compound’s stability?

- Methodological Answer : Stability studies recommend storing the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Moisture-sensitive derivatives should be kept in desiccators with silica gel. Accelerated degradation studies under varying humidity and temperature can identify critical storage parameters .

Advanced Research Questions

Q. How can computational methods be integrated into reaction design involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict feasible reaction pathways and transition states. Computational screening of solvent effects and substituent electronic properties (e.g., pyrazole ring methylation) can guide experimental design, reducing trial-and-error approaches .

Q. What strategies are recommended for resolving contradictory data in solubility or reactivity studies?

- Methodological Answer : Contradictions in solubility or reactivity often arise from impurities or solvent interactions. Systematic comparison using standardized protocols (e.g., HPLC purity checks, controlled recrystallization solvents) is critical. Statistical tools like principal component analysis (PCA) or multivariate regression can isolate variables (e.g., pH, ionic strength) causing discrepancies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for its synthesis?

- Methodological Answer : DoE minimizes experimental runs while maximizing data output. For example, a factorial design varying temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading can identify optimal yields. Response surface methodology (RSM) further refines conditions, such as reaction time or stoichiometry, to achieve >90% purity .

Q. What challenges arise in multi-component reactions using this compound, and how can they be addressed?

- Methodological Answer : Competing side reactions (e.g., dimerization of pyrazole intermediates) are common. Strategies include slow addition of reagents, low-temperature quenching, and using scavengers (e.g., molecular sieves) to control water content. Monitoring via in-situ FTIR or LC-MS helps detect intermediates and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies assess potential biological activity?

- Methodological Answer : SAR studies require systematic modification of the pyrazole and tetrahydropyridine moieties. For example, introducing electron-withdrawing groups (e.g., -CF₃) or varying substituent positions can enhance binding affinity. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) validate hypothesized interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.